molecular formula C9H6FNO3 B2506184 6-fluoro-5-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione CAS No. 616224-66-9

6-fluoro-5-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione

Cat. No.: B2506184
CAS No.: 616224-66-9
M. Wt: 195.149
InChI Key: FOPGFTASWNNYSM-UHFFFAOYSA-N
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Description

6-fluoro-5-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is a heterocyclic compound that features a benzoxazine core with fluorine and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-5-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-fluoro-2-nitrobenzoic acid with methylamine, followed by cyclization using a dehydrating agent such as phosphorus oxychloride. The reaction conditions often require heating and the use of solvents like toluene to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-5-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

6-fluoro-5-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-fluoro-5-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-fluoro-2-methyl-1,3-benzoxazole: Similar in structure but with a different heterocyclic core.

    6-chloro-5-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione: Similar structure with chlorine instead of fluorine.

    5-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione: Lacks the fluorine substituent.

Uniqueness

6-fluoro-5-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is unique due to the presence of both fluorine and methyl groups, which can influence its chemical reactivity and biological activity. The fluorine atom, in particular, can enhance the compound’s stability and lipophilicity, making it a valuable scaffold for drug design and material science applications.

Properties

IUPAC Name

6-fluoro-5-methyl-1H-3,1-benzoxazine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO3/c1-4-5(10)2-3-6-7(4)8(12)14-9(13)11-6/h2-3H,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOPGFTASWNNYSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C(=O)OC(=O)N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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